3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The benzyl group is attached to the third position of the thiophene ring, and a (4-bromobenzyl)thio group is attached to the second position of the thiophene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The bromine atom in the (4-bromobenzyl)thio group could potentially undergo nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has identified compounds structurally related to 3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one as promising candidates for antimicrobial and antifungal applications. For instance, new derivatives have been synthesized that demonstrate significant antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi, showcasing higher effectiveness than some standard treatments in certain cases (Kahveci et al., 2020).
Antitumor Activity
Several studies have explored the antitumor potential of thienopyrimidinone derivatives. Compounds with the core structure similar to the compound have shown promising antitumor activities in vitro. These studies highlight the compound's role in inhibiting the growth of various cancer cell lines, suggesting its potential utility in cancer research (Edrees & Farghaly, 2017).
Enzyme Inhibition
Research into the enzyme inhibitory effects of thienopyrimidinone derivatives has demonstrated their potential in targeting specific enzymes. For example, some derivatives have been identified as potent inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and repair. These findings suggest applications in developing new therapeutic agents for diseases where enzyme inhibition is a viable strategy (Gangjee et al., 2008).
Chemical Sensing and Detection
Additionally, derivatives of the compound have been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols. This application is particularly relevant in environmental and biological sciences, where sensitive and selective detection techniques for toxic substances or biologically active compounds are required (Wang et al., 2012).
Future Directions
Future research could focus on studying the biological activity of this compound, given that related thienopyrimidine derivatives have shown promising biological activities . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Result of Action
Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity, suggesting they have a molecular and cellular effect on mycobacteria .
properties
IUPAC Name |
3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESTYACTMHRMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.